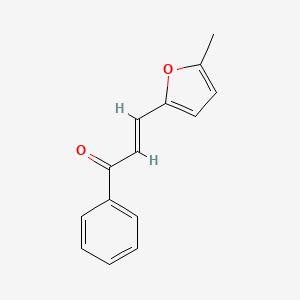
3-(3,4-Difluoro-phenylethynyl)-phenylamine, 97%
描述
3-(3,4-Difluoro-phenylethynyl)-phenylamine, abbreviated as 3FPA, is an organic compound that has been used in various scientific research applications. It is a small molecule with a molecular weight of 197.15 g/mol. 3FPA is a white solid that is soluble in water and organic solvents. It is a versatile compound that can be used in a wide range of applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
科学研究应用
3FPA has been used in various scientific research applications. It has been studied as a model compound for investigating the reactivity of difluorophenylacetylene derivatives. It has also been used in the synthesis of various organic compounds, such as 2-amino-3-fluorophenylacetylene and 3-fluorophenylacetylene. Additionally, it has been used in the synthesis of a variety of biologically active compounds, including drugs, pesticides, and herbicides.
作用机制
The mechanism of action of 3FPA is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed to interact with certain receptors, such as the serotonin receptor, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3FPA have not been well studied. However, it has been shown to have some effects on the activity of certain enzymes and receptors. For example, it has been shown to inhibit the activity of some cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with certain receptors, such as the serotonin receptor, and to modulate their activity.
实验室实验的优点和局限性
The use of 3FPA in laboratory experiments has several advantages. It is a relatively small molecule, which makes it easy to work with in the laboratory. Additionally, it is relatively inexpensive and can be readily synthesized using a variety of methods. However, there are also some limitations to using 3FPA in laboratory experiments. For example, it has not been extensively studied and its mechanism of action is not yet fully understood. Additionally, it is a relatively new compound and its effects on biochemical and physiological processes are not yet fully understood.
未来方向
There are a number of potential future directions for the use of 3FPA. For example, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, it could be used in the synthesis of a variety of biologically active compounds, such as drugs, pesticides, and herbicides. Additionally, it could be used to develop new methods for the synthesis of organic compounds and to investigate the reactivity of difluorophenylacetylene derivatives. Finally, it could be used to develop new laboratory techniques for the analysis and characterization of organic compounds.
属性
IUPAC Name |
3-[2-(3,4-difluorophenyl)ethynyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N/c15-13-7-6-11(9-14(13)16)5-4-10-2-1-3-12(17)8-10/h1-3,6-9H,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTDTERNGGBVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C#CC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


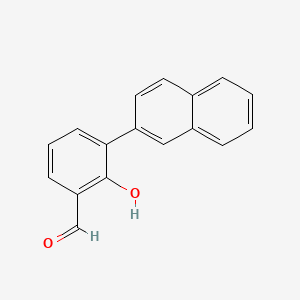



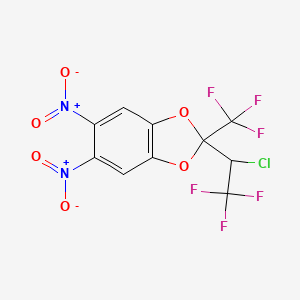
![2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6325365.png)

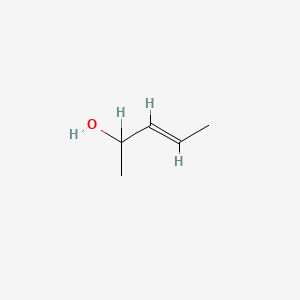
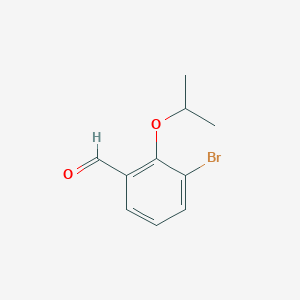

![4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile](/img/structure/B6325389.png)


